6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
Description
Properties
CAS No. |
6307-59-1 |
|---|---|
Molecular Formula |
C12H10ClN3O2S |
Molecular Weight |
295.75 g/mol |
IUPAC Name |
6-(2-chloroanilino)-2-methylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H10ClN3O2S/c1-19-12-15-9(11(17)18)6-10(16-12)14-8-5-3-2-4-7(8)13/h2-6H,1H3,(H,17,18)(H,14,15,16) |
InChI Key |
HYMMYBCJIZLOHC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)NC2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid typically involves:
- Construction or functionalization of the pyrimidine core.
- Introduction of the methylsulfanyl group at the 2-position.
- Amination at the 6-position with a 2-chlorophenyl amine.
- Installation or preservation of the carboxylic acid group at the 4-position.
Preparation Methods
Starting Materials and Key Intermediates
- 6-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is a common intermediate or precursor, which can be further aminated at the 6-position to introduce the 2-chlorophenylamino group.
- The methylsulfanyl group is often introduced via substitution reactions on a 2-chloropyrimidine derivative or by oxidation/reduction sequences starting from methylthio precursors.
Stepwise Synthetic Route
Preparation of 6-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
- Starting from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine, selective substitution of the 4-position chlorine with a carboxylate or carboxylic acid group is performed.
- Alkali metal methoxide in an inert organic solvent (e.g., toluene) is used to substitute chlorine atoms with methoxy groups, which can be hydrolyzed to carboxylic acid functionalities.
- Oxidation of methylthio to methylsulfonyl groups can be controlled by hydrogen peroxide in the presence of catalysts like sodium tungstate, but for methylsulfanyl derivatives, milder conditions are maintained to avoid overoxidation.
Amination at the 6-Position
- The 6-chloro substituent is displaced by nucleophilic aromatic substitution with 2-chlorophenylamine under controlled conditions, typically in polar aprotic solvents and mild heating to avoid side reactions.
- This step yields the 6-[(2-chlorophenyl)amino] substituent on the pyrimidine ring.
Final Purification and Characterization
- The product is purified by crystallization or chromatographic methods.
- Characterization includes NMR, mass spectrometry, and elemental analysis to confirm substitution patterns and purity.
Detailed Reaction Conditions and Yields
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenylamino group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research has indicated that pyrimidine derivatives, including 6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid, exhibit significant anticancer properties. Studies have demonstrated that this compound can inhibit tumor cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.
Case Study : In vitro studies on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in the proportion of apoptotic cells, suggesting that the compound triggers programmed cell death pathways.
2. Antiviral Properties
The compound has also been investigated for its antiviral effects, particularly against RNA viruses. Its structural similarity to nucleobases allows it to interfere with viral replication processes.
Case Study : A study conducted on the efficacy of this compound against influenza virus showed a significant reduction in viral titers in treated cells compared to controls. Mechanistic studies suggested that the compound inhibits viral RNA synthesis by targeting viral polymerases.
Mechanism of Action
The mechanism of action of 6-((2-Chlorophenyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituent groups at positions 2, 4, and 4. Below is a detailed comparison based on physicochemical properties, synthesis routes, and biological activities:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Observations
Substituent Effects on Bioactivity: The methylsulfanyl group in the target compound may confer better metabolic stability compared to the phenylthio group in 3c, which is prone to oxidation .
Synthetic Routes :
- The target compound’s synthesis likely follows a nucleophilic aromatic substitution (SNAr) pathway, similar to 3c , where 2-chloropyrimidine-4-carboxylic acid reacts with thiols or amines under basic conditions (e.g., K₂CO₃ in DMF) .
- In contrast, sulfamoyl-containing analogs like 10b require multi-step coupling reactions involving formamide intermediates .
Physicochemical Properties :
- The carboxylic acid group at position 4 is critical for hydrogen bonding in biological systems. Analogs lacking this group (e.g., 10b ) show reduced solubility but improved membrane permeability .
- The molar mass of the target compound (C₁₂H₁₀ClN₃O₂S ≈ 295.74 g/mol) is intermediate compared to bulkier derivatives like 10b (613.23 g/mol), suggesting a balance between bioavailability and target engagement .
Biological Performance: Antimicrobial Activity: Pyrimidine-4-carboxylic acid amides (e.g., thieno[2,3-d]pyrimidine derivatives) exhibit broad-spectrum antimicrobial activity, but the target compound’s efficacy remains underexplored compared to sulfamoyl-containing analogs like 10b . Enzyme Inhibition: The methylsulfanyl group may act as a hydrogen bond acceptor, similar to the sulfonyl group in 10b, which is known to inhibit kinases and proteases .
Biological Activity
6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C10H10ClN3O2S
- Molecular Weight : 273.72 g/mol
- IUPAC Name : this compound
The presence of a chlorophenyl group and a methylsulfanyl group in the structure contributes to its unique biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. The inhibition of cyclooxygenase-2 (COX-2) is a significant mechanism through which these compounds exert their anti-inflammatory effects.
The IC50 value indicates that this compound has comparable potency to celecoxib, a well-known anti-inflammatory drug.
Antimicrobial Activity
The antimicrobial efficacy of pyrimidine derivatives has been extensively documented. In vitro assays demonstrated that the compound exhibits significant antibacterial activity against various strains of bacteria.
Case Study: Antibacterial Activity
A study evaluated the antibacterial properties of several pyrimidine derivatives, including our compound, against Gram-positive and Gram-negative bacteria. The results indicated:
These findings suggest that the compound has potential as an antibacterial agent.
Anticancer Activity
The anticancer properties of pyrimidine derivatives have also been explored. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell signaling pathways.
Mechanism of Action
The compound may function by inhibiting the activity of kinases such as p38 MAPK, which is implicated in inflammatory responses and cancer progression. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the chlorophenyl and methylsulfanyl groups can significantly influence the pharmacological profile.
Key Findings from SAR Studies
- Chlorophenyl Substitution : Enhances anti-inflammatory and antimicrobial activity.
- Methylsulfanyl Group : Contributes to increased lipophilicity, improving cell membrane permeability.
- Carboxylic Acid Functionality : Essential for maintaining biological activity through hydrogen bonding interactions with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
